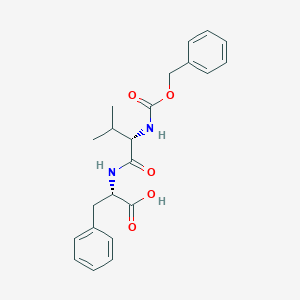

Z-Val-phe-OH

Overview

Description

Z-Val-phe-OH: , also known as N-carbobenzyloxy-L-valyl-L-phenylalanine, is a dipeptide composed of valine and phenylalanine. This compound is often used in peptide synthesis and has applications in various fields, including biochemistry and pharmaceuticals. The presence of the carbobenzyloxy (Cbz) protecting group makes it a valuable intermediate in the synthesis of more complex peptides.

Mechanism of Action

Mode of Action

Z-Val-Phe-OH interacts with calpains, inhibiting their proteolytic activity. This interaction is believed to occur through the formation of a complex between the inhibitor and the enzyme, which prevents the enzyme from interacting with its natural substrates .

Pharmacokinetics

As a peptide, it is expected to have relatively low oral bioavailability due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium .

Result of Action

The primary result of this compound’s action is the inhibition of calpain activity, which can have various effects at the cellular level depending on the specific roles of calpains in a given cell type. For example, in cells where calpains are involved in promoting apoptosis, inhibition by this compound could potentially protect against cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with calpains. Additionally, the presence of other molecules, such as competing substrates or other inhibitors, can also influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Z-Val-phe-OH participates in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the self-assembly of small peptides, contributing to the formation of nanostructures . The interactions between this compound and these biomolecules are primarily governed by non-covalent forces such as hydrogen bonding .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level with other biomolecules. It may bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-phe-OH typically involves the coupling of N-carbobenzyloxy-L-valine with L-phenylalanine. This can be achieved through various peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can further streamline the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Z-Val-phe-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.

Reduction: The carbobenzyloxy group can be removed through hydrogenation to yield the free dipeptide.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form new peptide bonds.

Common Reagents and Conditions:

Oxidation: Reagents like Dess-Martin periodinane can be used for selective oxidation of the phenylalanine residue.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can remove the carbobenzyloxy group.

Substitution: Coupling reagents such as DCC or EDC in the presence of bases like NMM or diisopropylethylamine (DIPEA) are commonly used.

Major Products:

Oxidation: Tyrosine derivatives.

Reduction: Free dipeptide (Val-phe-OH).

Substitution: New peptides with extended chains.

Scientific Research Applications

Chemistry: Z-Val-phe-OH is used as a building block in the synthesis of larger peptides and proteins. Its protected form allows for selective reactions, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding peptide behavior in biological systems .

Medicine: Its stability and ease of modification make it an attractive candidate for pharmaceutical research .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a precursor for the synthesis of bioactive compounds .

Comparison with Similar Compounds

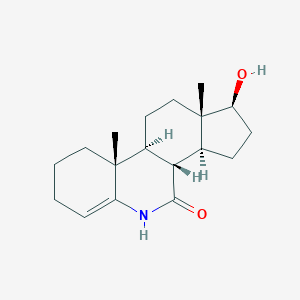

Z-Val-phe-H: A dipeptide with a similar structure but with an aldehyde group instead of a hydroxyl group.

Z-Phe-Val-OH: Another dipeptide with the same protecting group but with the sequence reversed.

Uniqueness: Z-Val-phe-OH is unique due to its specific sequence of valine and phenylalanine, which imparts distinct chemical and biological properties. The presence of the carbobenzyloxy group also provides stability and allows for selective reactions, making it a versatile intermediate in peptide synthesis .

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBRUNUJFZFGH-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

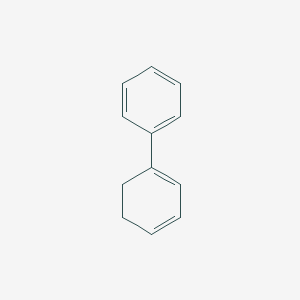

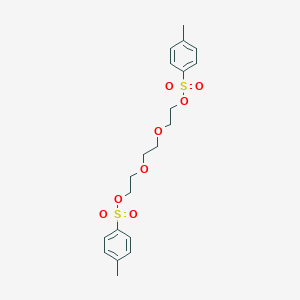

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941313 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-51-9 | |

| Record name | N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

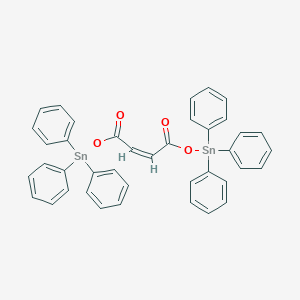

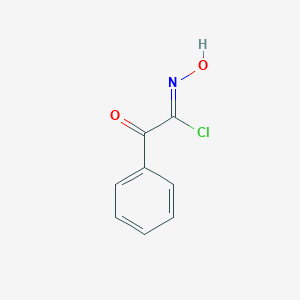

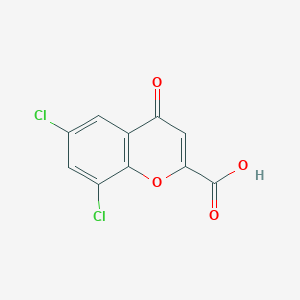

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)

![Methyl iodide, [14C]](/img/structure/B100923.png)

![N6-[(Indole-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)

![[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B100926.png)